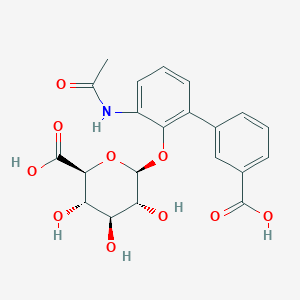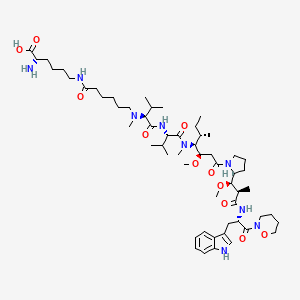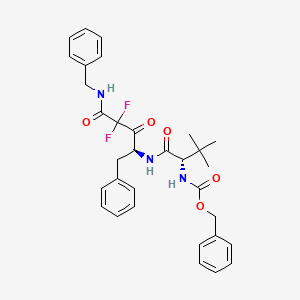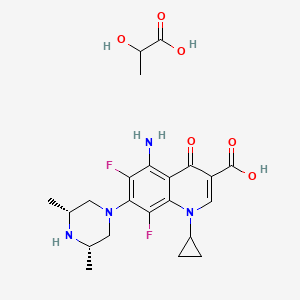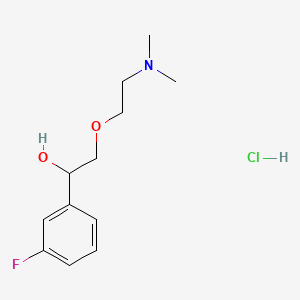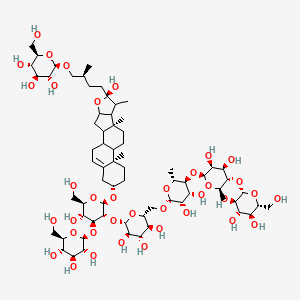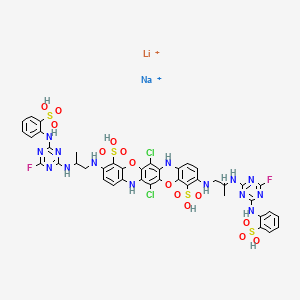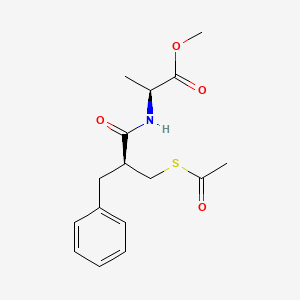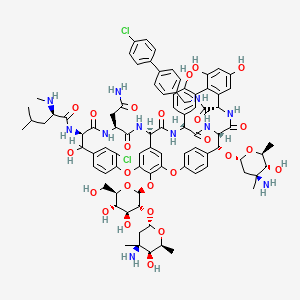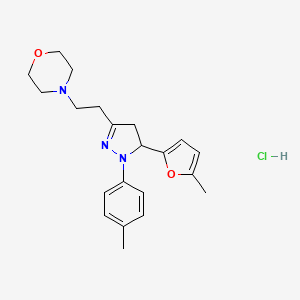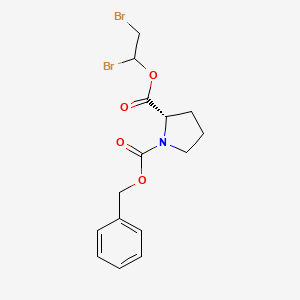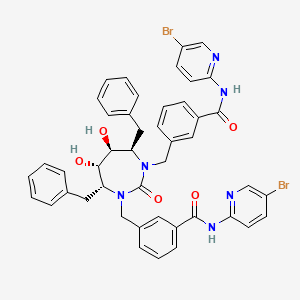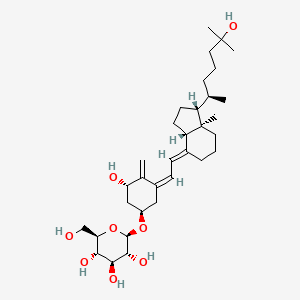
1,25-Dihydroxyvitamin D3 3-glycoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4HF9ADM3YJ, also known as 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, is a derivative of calcitriol, which is the hormonally active form of vitamin D. This compound has a molecular formula of C33H54O8 and a molecular weight of 562.78 g/mol . It is known for its significant role in calcium homeostasis and bone metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves multiple steps, starting from the precursor calcitriol. The process typically includes glycosylation reactions where a glucose moiety is attached to the calcitriol molecule. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions of temperature and pH.
Industrial Production Methods
In industrial settings, the production of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is scaled up using bioreactors that maintain optimal conditions for the glycosylation process. The use of recombinant enzymes and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3BETA
科学研究应用
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: Researchers use it to investigate the role of vitamin D derivatives in cellular processes and gene expression.
Medicine: It is studied for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
作用机制
The mechanism of action of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphate homeostasis . This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance.
相似化合物的比较
Similar Compounds
Calcitriol: The parent compound of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, known for its role in calcium homeostasis.
Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis and renal osteodystrophy.
Doxercalciferol: A synthetic vitamin D2 analog used to manage secondary hyperparathyroidism.
Uniqueness
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is unique due to its glycosylated structure, which enhances its stability and bioavailability compared to non-glycosylated analogs. This modification also allows for targeted delivery and controlled release in therapeutic applications, making it a valuable compound in both research and clinical settings.
属性
CAS 编号 |
89497-11-0 |
|---|---|
分子式 |
C33H54O8 |
分子量 |
578.8 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1 |
InChI 键 |
UCQHUTIFFMTBFB-DAHKFYDDSA-N |
手性 SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
规范 SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



